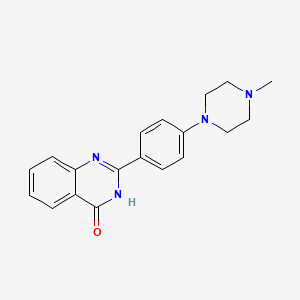

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one

Description

Chemical Classification and Nomenclature

The compound belongs to the quinazolin-4-one family, characterized by a bicyclic system comprising fused benzene and pyrimidine rings. Systematic IUPAC nomenclature breaks down its structure as follows:

- Core : Quinazolin-4(1H)-one (positions 1-4)

- Position 2 substituent : 4-(4-Methylpiperazin-1-yl)phenyl group

Key structural features include:

- Quinazolinone system : Aromatic benzene fused with a pyrimidin-4-one ring

- Piperazine modification : N-methyl group at position 4 of the piperazine moiety

- Spatial arrangement : Planar quinazolinone core connected to a conformationally flexible piperazine-phenyl system

Comparative analysis with related compounds reveals distinct characteristics:

The SMILES string O=C1N=C(C2=CC=C(N3CCN(C)CC3)C=C2)NC4=C1C=CC=C4 confirms the connectivity pattern.

Historical Context in Quinazolinone Research

Quinazolinone chemistry traces back to 1869 when Griess synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline through anthranilic acid cyanidation. Key milestones relevant to this derivative include:

- Niementowski synthesis (1903) : Enabled practical access to 4(3H)-quinazolinones via anthranilic acid-formamide condensation

- Piperazine integration (21st century) : Strategic incorporation of N-methylpiperazine groups to enhance blood-brain barrier penetration and receptor affinity

- Structure-activity relationship (SAR) optimization : Systematic modifications at positions 2 and 4 to improve target selectivity

The specific methylpiperazine-phenyl substitution pattern emerged from medicinal chemistry efforts to balance solubility and target binding. This design principle was validated in related compounds showing enhanced kinase inhibition compared to unsubstituted analogs.

Biological Significance in Medicinal Chemistry

The compound's biological profile stems from dual pharmacophoric elements:

Quinazolin-4-one core :

- Hydrogen bond donor/acceptor system for ATP-competitive kinase inhibition

- Planar aromatic surface for π-π stacking with tyrosine kinase domains

4-Methylpiperazine-phenyl group :

- Basic nitrogen for salt bridge formation with aspartic acid residues

- Hydrophobic methyl group enhancing membrane permeability

- Conformational flexibility enabling induced-fit binding

Emerging research highlights potential applications:

- Oncology : Structural analogs demonstrate nanomolar IC₅₀ against A549 lung adenocarcinoma (35.56 ± 9.39 μM)

- Virology : Quinazolin-4-ones show SARS-CoV-2 main protease inhibition (IC₅₀ ≈ 1.4 μM)

- Signal transduction : Piperazine-containing derivatives modulate PI3K/AKT/mTOR pathways

A recent structure-activity relationship study demonstrated that methylpiperazine substitution improves tumor cell line selectivity by 3-5 fold compared to morpholino or piperidine analogs. This enhancement correlates with increased interactions in the kinase hinge region, as revealed by molecular docking simulations.

Properties

CAS No. |

831226-54-1 |

|---|---|

Molecular Formula |

C19H20N4O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C19H20N4O/c1-22-10-12-23(13-11-22)15-8-6-14(7-9-15)18-20-17-5-3-2-4-16(17)19(24)21-18/h2-9H,10-13H2,1H3,(H,20,21,24) |

InChI Key |

VBYDQSJJOWUWKL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one as an anticancer agent. Research indicates that this compound exhibits inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival and proliferation .

PARP Inhibition

The compound has been explored as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are significant in cancer therapy, particularly for cancers with BRCA mutations. The quinazolinone structure allows for effective binding to the PARP enzyme, which is essential for DNA repair mechanisms in cells. By inhibiting PARP, this compound may enhance the efficacy of chemotherapeutic agents and contribute to cancer cell death .

Neuropharmacology

Cognitive Enhancement

There is emerging evidence suggesting that this compound may have neuroprotective properties and could potentially enhance cognitive functions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to modulate neurotransmitter systems may offer new avenues for treatment strategies aimed at improving cognitive deficits associated with these conditions .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

The antimicrobial efficacy of this quinazolinone derivative has been investigated against various pathogens, including bacteria and fungi. Preliminary studies indicate that it possesses broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .

Structure-Activity Relationship Studies

Optimization for Enhanced Efficacy

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can significantly influence its biological activity. By systematically altering functional groups and substituents, scientists aim to optimize the compound's potency and selectivity for its target receptors or enzymes .

Case Studies and Experimental Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range. |

| Study B | Neuropharmacological Effects | Showed improvement in memory retention in animal models, suggesting cognitive enhancement properties. |

| Study C | Antimicrobial Testing | Exhibited effective inhibition against MRSA strains, indicating potential as a new antimicrobial agent. |

Mechanism of Action

The mechanism of action of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing modifications to the quinazolinone core, piperazine substituents, or aryl groups. Key differences in physicochemical properties and biological activities are highlighted.

Modifications to the Piperazine Substituent

Key Observations :

- The 4-fluorophenyl substituent () introduces electronegativity, improving metabolic stability compared to the target compound’s methyl group .

- Cyclopropanecarbonyl () increases steric bulk, which may reduce binding efficiency but improve protease resistance .

Modifications to the Quinazolinone Core or Aryl Groups

Key Observations :

- Triazole-methoxy () increases hydrogen-bonding capacity, correlating with antibacterial efficacy .

- tert-Butyl () significantly raises hydrophobicity, which may limit bioavailability despite favorable binding .

- Trifluoromethoxy () enhances electronic stability, a critical feature for oral drug candidates .

Biological Activity

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one is a compound that belongs to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazolinone core substituted with a piperazine moiety. This structural configuration is significant for its biological interactions.

The biological activity of quinazolinones, including this compound, can be attributed to several mechanisms:

- Inhibition of Kinases : Quinazolinones are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to antiproliferative effects in cancer cells.

- Antimicrobial Activity : Some studies have indicated that quinazolinone derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biological Activity Overview

Anticancer Activity

A study focusing on the anticancer properties of quinazolinone derivatives highlighted the efficacy of this compound against breast cancer cell lines. Using the MTT assay, researchers found that this compound exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent. The IC50 values indicated that minor structural modifications could enhance its efficacy further .

Antimicrobial Properties

Research has shown that derivatives of quinazolinones possess antimicrobial activity, with specific emphasis on their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could significantly lower levels of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodology : Utilize retrosynthetic analysis starting with anthranilic acid, substituted amines, and acylating agents (e.g., acetic anhydride or benzoyl chloride). A key intermediate, 4-(4-methylpiperazin-1-yl)aniline, can be synthesized via nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by nitro group reduction . Optimize yields by controlling stoichiometry (1:1.2 molar ratio for amine coupling), reaction temperature (80–100°C), and purification via column chromatography using ethyl acetate/hexane gradients.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- Spectroscopy : IR spectroscopy to confirm carbonyl (1650–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹). ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm), piperazine methyl groups (δ 2.2–2.5 ppm), and quinazolinone carbonyl (δ 160–165 ppm) .

- Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Confirm C, H, N percentages (e.g., C: ~70%, H: ~6%, N: ~15%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or receptor-binding assays). Standardize protocols by maintaining pH 7.4, 37°C incubation, and DMSO concentrations ≤0.1% to avoid solvent interference. Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological profile while retaining core activity?

- Methodology : Perform systematic SAR studies by:

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the quinazolinone 6-position or piperazine N-methyl group .

- Bioisosteric Replacement : Replace the phenyl group with heterocycles (e.g., pyridine) to improve solubility.

- Pharmacokinetic Optimization : Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to guide derivatization .

Q. How should researchers resolve contradictions in reported biological activity across assay systems?

- Methodology :

- Assay Replication : Repeat studies under standardized conditions (e.g., cell line, serum concentration).

- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to exclude impurities as confounding factors .

- Mechanistic Profiling : Use omics approaches (e.g., transcriptomics) to identify off-target effects or pathway crosstalk .

Q. What experimental designs are optimal for evaluating environmental persistence and ecotoxicological effects?

- Methodology :

- Fate Studies : Investigate hydrolysis (pH 2–12), photolysis (UV-Vis exposure), and biodegradation (OECD 301D test) .

- Toxicity Assays : Use tiered testing: acute toxicity (Daphnia magna LC₅₀), chronic effects (algae growth inhibition), and genotoxicity (Ames test) .

- Modeling : Apply QSAR models to predict bioaccumulation and environmental partitioning (e.g., EPI Suite) .

Q. How can advanced statistical designs improve pharmacological testing efficiency?

- Methodology : Implement split-plot or factorial designs to simultaneously evaluate multiple variables (e.g., dose, administration route, formulation). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.